Autophagy/REV-ERB-IN-1

Description

Properties

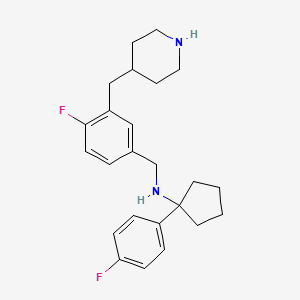

Molecular Formula |

C24H30F2N2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |

InChI |

InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |

InChI Key |

WQVFAUSKMZPMRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Dual Targeting of Circadian Rhythm and Lysosomal Function: The Mechanism of Action of REV-ERB-IN-1 in Autophagy

Executive Summary

REV-ERB-IN-1 (also designated in literature as ARN5187) represents a novel class of dual-action pharmacological agents that simultaneously antagonize the circadian nuclear receptor REV-ERBβ and inhibit late-stage autophagy . By bridging chronobiology and cellular metabolism, this compound exploits the metabolic vulnerabilities of cancer cells. This technical whitepaper provides an in-depth mechanistic analysis of REV-ERB-IN-1, detailing its "second hit" mechanism of action, quantitative pharmacological profile, and the rigorous experimental protocols required to validate its effects in vitro.

The Biological Intersection: Circadian Clocks and Autophagy

The molecular circadian clock is driven by interlocking transcription-translation feedback loops. REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are orphan nuclear receptors that act as potent transcriptional repressors of core clock genes, notably BMAL1 and CLOCK. Beyond circadian pacing, REV-ERB proteins are deeply integrated into cellular metabolism and survival pathways.

Autophagy is a highly conserved catabolic process that recycles intracellular components to sustain metabolism during stress. In oncology, autophagy acts as a double-edged sword; however, in established tumors, it primarily serves as a cytoprotective mechanism against metabolic starvation and chemotherapeutic stress [[1]]([Link]). Recent discoveries have unveiled a direct crosstalk: REV-ERB proteins regulate autophagy-related genes (e.g., Atg5), and conversely, autophagy blockade triggers a compensatory, REV-ERBβ-dependent metabolic defense mechanism [[1]]([Link]).

Mechanism of Action: The "Second Hit" Paradigm

REV-ERB-IN-1 is structurally and functionally unique because it possesses lysosomotropic properties alongside its affinity for the REV-ERB ligand-binding domain [[2]]([Link]). Its mechanism of action is defined by a synergistic, two-pronged assault on cellular homeostasis:

-

Hit 1: Lysosomotropic Autophagy Blockade. Similar to chloroquine (CQ), REV-ERB-IN-1 accumulates in the acidic environment of the lysosome. This accumulation neutralizes lysosomal pH, inhibiting the activity of resident acid hydrolases. Consequently, autophagosome-lysosome fusion and subsequent degradation are halted, leading to a toxic buildup of autophagosomes and a hard stop to metabolic recycling .

-

Hit 2: Transcriptional Derepression via REV-ERBβ Antagonism. Normally, when a cancer cell experiences autophagy blockade, REV-ERBβ acts as a cytoprotective factor, modulating metabolic gene expression to help the cell survive the stress. REV-ERB-IN-1 binds to and antagonizes REV-ERBβ, relieving its transcriptional repression. This forces the aberrant expression of circadian and metabolic genes at a time when the cell is already starved of recycled nutrients .

The simultaneous induction of metabolic stress (via REV-ERB antagonism) and the removal of the cell's primary stress-relief valve (autophagy) creates a synthetic lethality, driving the cancer cell into apoptosis.

Mechanism of Action: Dual targeting of REV-ERBβ and lysosomal function by REV-ERB-IN-1.

Quantitative Pharmacological Profiling

| Compound | Target Profile | Activity Type | CC50 (BT-474 Cells) | Primary Cellular Consequence |

| REV-ERB-IN-1 (ARN5187) | REV-ERBβ & Lysosome | Dual Antagonist / Inhibitor | ~2.3 μM | Late-stage autophagy blockade + metabolic stress |

| Chloroquine (CQ) | Lysosome | Lysosomotropic Agent | >50 μM | Late-stage autophagy blockade only |

| SR8278 | REV-ERBα/β | Synthetic Antagonist | >50 μM | Transcriptional derepression only |

| SR9009 | REV-ERBα/β | Synthetic Agonist | Cell-line dependent | Repression of Atg5, early autophagy inhibition |

Note: The dramatic shift in CC50 between CQ/SR8278 monotherapies and the dual-action REV-ERB-IN-1 highlights the synergistic lethality of the "second hit" mechanism.

Experimental Protocols for Validation

Robust validation of REV-ERB-IN-1 requires distinguishing between early-stage autophagy inhibition (e.g., via mTOR activation) and late-stage lysosomal blockade. The following protocols are designed as self-validating systems.

Protocol A: Assessing Late-Stage Autophagic Flux Blockade

Causality & Logic: Measuring LC3-II levels alone is insufficient, as an increase can indicate either upregulated autophagy induction or blocked degradation. By co-measuring p62 (SQSTM1)—a cargo protein degraded within autolysosomes—we can confirm flux status. Accumulation of both LC3-II and p62 definitively proves a late-stage degradation blockade.

-

Cell Culture & Seeding: Seed BT-474 cells at 3×105 cells/well in 6-well plates. Allow 24 hours for adherence.

-

Treatment Regimen: Treat cells with Vehicle (DMSO), REV-ERB-IN-1 (2.5 μM), or Bafilomycin A1 (100 nM, positive control for late-stage blockade) for 24 hours.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent post-lysis degradation of LC3.

-

Western Blotting: Resolve lysates on a 12% SDS-PAGE gel. Probe with anti-LC3B and anti-p62 primary antibodies.

-

Validation Check: A successful REV-ERB-IN-1 treatment will mirror the Bafilomycin A1 profile: a marked increase in the LC3-II/LC3-I ratio and a significant accumulation of p62 compared to the vehicle.

Protocol B: Validating Transcriptional Derepression (REV-ERB Antagonism)

Causality & Logic: REV-ERBβ represses the transcription of BMAL1. If REV-ERB-IN-1 successfully antagonizes REV-ERBβ in the nucleus, the repression is lifted, and BMAL1 mRNA levels must rise. This serves as a direct readout of target engagement.

-

RNA Isolation: Extract total RNA using TRIzol reagent 12 hours post-treatment (capturing the peak transcriptional shift before widespread apoptosis).

-

cDNA Synthesis & RT-qPCR: Synthesize cDNA and amplify BMAL1 and GAPDH (housekeeping).

-

Validation Check: Calculate relative expression using the 2−ΔΔCt method. A >1.5 -fold increase in BMAL1 expression confirms functional REV-ERB antagonism.

Experimental workflow for validating late-stage autophagic flux blockade.

Translational Implications in Oncology

The development of REV-ERB-IN-1 marks a critical pivot in chronopharmacology. Historically, lysosomotropic agents like hydroxychloroquine (HCQ) have struggled in clinical trials due to dose-limiting toxicities and the high concentrations required to achieve tumor penetration. By embedding REV-ERBβ antagonism into a lysosomotropic scaffold, REV-ERB-IN-1 achieves cytotoxicity at micromolar concentrations (CC50 ~2.3 μM) that CQ can only achieve at >50 μM . This dual-inhibition strategy offers a promising blueprint for overcoming chemoresistance in solid tumors that heavily rely on autophagy for metabolic plasticity.

References

-

De Mei, C., Ercolani, L., Parodi, C., Veronesi, M., Loza-Garay, C., Fakih, I. G., ... & Grimaldi, B. (2015). Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Aging (Albany NY).[Link]

-

Shen, W., Zhang, W., Ye, W., Wang, H., Zhang, Q., Shen, J., ... & MacNaughton, W. K. (2020). SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics.[Link]

-

De Mei, C., Ercolani, L., Parodi, C., Veronesi, M., Loza-Garay, C., Fakih, I. G., ... & Grimaldi, B. (2015). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene.[Link]

Sources

Technical Whitepaper: The Role of Autophagy/REV-ERB-IN-1 in Cellular Metabolism and Autophagy

Executive Summary

The intersection of circadian rhythm regulation and cellular recycling pathways represents a frontier in targeted oncology. Cancer cells frequently upregulate autophagy to recycle intracellular components, mitigating the metabolic stress induced by rapid proliferation. While FDA-approved autophagy flux inhibitors like Chloroquine (CQ) and Hydroxychloroquine (HCQ) exist, their clinical efficacy is hampered by the need for high, dose-limiting concentrations and long-term administration[1].

Recent lead optimization strategies have identified Autophagy/REV-ERB-IN-1 (often referred to in literature as Compound 24 ) as a first-in-class dual inhibitor[1]. By simultaneously blocking autophagic flux and antagonizing REV-ERB—a nuclear receptor critical for circadian rhythms and lipid metabolism—this compound prevents the metabolic compensation that cancer cells typically rely on when autophagy is suppressed. This guide details the mechanistic rationale, pharmacological profile, and self-validating experimental workflows for utilizing Autophagy/REV-ERB-IN-1 in preclinical drug development.

Mechanistic Causality: Intersecting Circadian Metabolism and Autophagy

To understand the efficacy of Autophagy/REV-ERB-IN-1, one must examine the causality of cancer cell survival under stress. When a monotherapy (like CQ) blocks the autophagosome-lysosome fusion, the cancer cell experiences a deficit in recycled amino acids and lipids. To survive, the cell initiates a compensatory metabolic rewiring, heavily dependent on de novo lipid synthesis and metabolic pathways regulated by the REV-ERB α and β nuclear receptors.

By introducing Autophagy/REV-ERB-IN-1, researchers induce a state of "synthetic lethality"[1]. The compound acts via a two-pronged mechanism:

-

Autophagic Flux Inhibition: It prevents the degradation of autophagosomal contents, leading to the toxic accumulation of damaged organelles and proteotoxic stress.

-

REV-ERB Antagonism: It disrupts the transcriptional repression normally governed by REV-ERB, triggering a collapse in the compensatory circadian and metabolic networks required to survive the autophagic blockade.

Dual targeting of REV-ERB and autophagic flux for synergistic cancer cell death.

Pharmacological Profile & Quantitative Data

The structural optimization of dual inhibitors has yielded Compound 24, which demonstrates vastly superior pharmacodynamics compared to standard CQ treatments[1]. Below is a comparative synthesis of their pharmacological profiles.

| Pharmacological Metric | Chloroquine (CQ) | Autophagy/REV-ERB-IN-1 (Compound 24) |

| Mechanism of Action | Single-target (Lysosomal acidification inhibitor) | Dual-target (Autophagy flux + REV-ERB antagonist) |

| In Vitro Cytotoxicity | Low potency (requires high µM to mM doses) | High potency (CC50 = 2.3 μM in BTB-474 cells)[2] |

| Clinical Limitations | High dosage required, long-term toxicity risks | Optimized drug-like properties for targeted therapy[1] |

| In Vivo Efficacy Profile | Limited efficacy as a monotherapy | High efficacy as a single agent (Melanoma xenograft)[1] |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of Autophagy/REV-ERB-IN-1, experimental designs must embed internal controls that prove causality rather than mere correlation.

In Vitro Autophagic Flux Assessment (mRFP-GFP-LC3 Assay)

Causality & Rationale: Standard LC3-II immunoblotting cannot distinguish between the induction of autophagy and the blockade of downstream degradation, as both result in LC3-II accumulation. The mRFP-GFP-LC3 tandem fluorescent sensor is a self-validating system. Because the GFP fluorophore is highly sensitive to acidic environments (pKa ~6.0), its signal is quenched upon fusion with the acidic lysosome, leaving only the acid-stable mRFP signal (red puncta). Conversely, if Autophagy/REV-ERB-IN-1 successfully blocks autophagic flux, the GFP signal remains intact. This results in the accumulation of colocalized GFP and mRFP signals (yellow puncta), definitively proving that the compound halts degradation.

Self-validating in vitro workflow for quantifying autophagic flux inhibition.

Step-by-Step Protocol:

-

Cell Seeding & Transfection: Seed BTB-474 breast cancer cells or melanoma equivalents in glass-bottom confocal dishes. Transfect with the mRFP-GFP-LC3 plasmid using a high-efficiency lipid-based reagent. Incubate for 24 hours.

-

Compound Administration: Treat cells with Autophagy/REV-ERB-IN-1 at its established CC50 concentration (e.g., 2.3 μM)[2]. Include a vehicle control (DMSO) and a positive control for flux inhibition (e.g., 50 μM CQ)[3].

-

Incubation & Fixation: Incubate for 12–24 hours. Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Confocal Imaging & Quantification: Image using a confocal microscope (488 nm for GFP, 561 nm for mRFP). Quantify the ratio of yellow puncta (autophagosomes) to red-only puncta (autolysosomes) per cell. A statistically significant increase in yellow puncta confirms flux inhibition.

In Vivo Melanoma Xenograft Efficacy Model

Causality & Rationale: In vivo validation requires distinguishing between targeted anti-tumor efficacy and systemic metabolic toxicity, especially given REV-ERB's role in global circadian physiology. By continuously monitoring both tumor volume (efficacy) and total body weight/behavioral circadian activity (toxicity), researchers can establish a definitive therapeutic window for Compound 24 as a single anticancer agent[1].

Step-by-Step Protocol:

-

Xenograft Establishment: Inject 5 × 10⁶ human melanoma cells subcutaneously into the right flank of 6-week-old athymic nude mice.

-

Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

-

Dosing Regimen: Administer Autophagy/REV-ERB-IN-1 via intraperitoneal (i.p.) injection. (Note: Dosing time should be standardized to a specific Zeitgeber Time (ZT) to account for the circadian oscillation of REV-ERB expression).

-

Monitoring & Endpoint: Measure tumor dimensions using digital calipers every 2 days (Volume = length × width² / 2). Weigh mice simultaneously to assess systemic toxicity. Euthanize when control tumors reach 1500 mm³, and excise tumors for downstream immunohistochemistry (e.g., Ki-67 for proliferation, LC3 for autophagy).

Conclusion

Autophagy/REV-ERB-IN-1 (Compound 24) represents a paradigm shift in overcoming the limitations of traditional autophagy inhibitors. By simultaneously dismantling the lysosomal degradation machinery and the circadian-metabolic compensatory networks governed by REV-ERB, it achieves potent, single-agent efficacy against aggressive malignancies like melanoma and breast cancer. For drug development professionals, integrating this dual-targeting logic into preclinical pipelines offers a robust pathway to novel, highly lethal targeted therapies.

References

-

Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry (Palomba et al., 2024) URL:[Link]

-

A broad-spectrum antibiotic, DCAP, modulates autophagy in human cells Source: ResearchGate (Contextual Autophagic Flux Methodologies) URL:[Link]

Sources

Discovery and characterization of REV-ERB-IN-1

An In-Depth Technical Guide to the Discovery and Characterization of REV-ERB-IN-1: A Dual Autophagy and REV-ERB Inhibitor

Authored by a Senior Application Scientist

Introduction: The Intersection of Circadian Rhythms, Autophagy, and Oncology

The intricate dance of cellular processes that govern health and disease is a subject of continuous exploration. Two such fundamental processes, the circadian rhythm and autophagy, have emerged as critical regulators of cellular homeostasis. The circadian clock, an internal timekeeping mechanism, orchestrates a wide array of physiological functions, from sleep-wake cycles to metabolism.[1] A key component of this machinery is the nuclear receptor REV-ERB (isoforms α and β), which acts as a transcriptional repressor to maintain the periodicity of the clock.[2] Autophagy, a cellular recycling process, is essential for the degradation of damaged organelles and proteins, thereby ensuring cellular quality control. In the context of cancer, the role of autophagy is multifaceted, at times acting as a tumor suppressor and at others as a survival mechanism for established tumors.

A compelling body of evidence has illuminated a functional link between REV-ERB and autophagy, suggesting that the inhibition of REV-ERB can sensitize cancer cells to autophagy-dependent cell death.[3] This crucial observation laid the groundwork for a novel therapeutic strategy: the development of a single small molecule capable of dually inhibiting both REV-ERB and autophagy. Such a multitargeted approach holds the promise of a more potent anticancer effect compared to single-target agents. This guide provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of one such pioneering molecule, REV-ERB-IN-1 (also known as Compound 24), a potent dual inhibitor of REV-ERB and autophagy.[3][4]

The Genesis of a Dual Inhibitor: A Strategic Approach to Cancer Therapy

The rationale for developing a dual REV-ERB and autophagy inhibitor stemmed from the limitations of existing autophagy inhibitors, such as chloroquine (CQ) and hydroxychloroquine (HCQ). While these agents are FDA-approved, their use as standalone anticancer therapies often requires high concentrations, leading to potential toxicity.[3] A multitarget strategy was envisioned to enhance the therapeutic window and overcome the need for high dosages. The discovery that REV-ERB inhibition potentiates CQ-mediated cancer cell death provided the critical impetus for this endeavor.[3]

The journey to REV-ERB-IN-1 began with an in-house drug discovery screening campaign that identified an initial hit compound. This was followed by a meticulous lead optimization process, a hallmark of modern medicinal chemistry, to enhance potency, improve drug-like properties, and establish in vivo efficacy. This iterative process of chemical synthesis and biological testing ultimately culminated in the identification of REV-ERB-IN-1 (Compound 24) as a lead candidate with a superior profile.[3][5]

In Vitro Characterization: Unraveling the Dual Mechanism of Action

A battery of in vitro assays was employed to elucidate the dual inhibitory activity of REV-ERB-IN-1 and to quantify its potency.

Assessing REV-ERB Inhibition: A Luciferase-Based Reporter Assay

The ability of REV-ERB-IN-1 to antagonize the transcriptional repressive activity of REV-ERB was a cornerstone of its characterization. A cell-based luciferase reporter assay was the primary tool for this evaluation.[3]

Experimental Protocol: REV-ERB Luciferase Reporter Assay

-

Cell Line: Human embryonic kidney (HEK293) cells are commonly used for their high transfection efficiency and robust growth characteristics.

-

Reporter Construct: A reporter plasmid is engineered to express Cypridina luciferase under the control of a minimal SV40 promoter containing a REV-ERB responsive element (RevRE). This design ensures that the luciferase expression is directly modulated by REV-ERB activity.

-

Transfection: HEK293 cells are co-transfected with the RevRE-luciferase reporter plasmid and an expression vector for the REV-ERB protein (either REV-ERBα or REV-ERBβ). A constitutively expressed Renilla luciferase plasmid is often included as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of REV-ERB-IN-1 or a vehicle control (e.g., DMSO).

-

Luciferase Measurement: After a defined incubation period (e.g., 24 hours), the activity of both Cypridina and Renilla luciferase is measured using a luminometer.

-

Data Analysis: The Cypridina luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection and cell number. The data is then plotted as a dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of the maximal response (in this case, derepression of luciferase expression).

Data Presentation: Potency of REV-ERB-IN-1

| Compound | Target | Assay | EC50 (µM) |

| REV-ERB-IN-1 (Compound 24) | REV-ERB | Luciferase Reporter | 3.6 |

| SR8278 (Reference Inhibitor) | REV-ERB | Luciferase Reporter | ~ Low µM range |

| GSK1362 (Reference Inhibitor) | REV-ERB | Luciferase Reporter | 2.5 |

Table 1: Comparative potency of REV-ERB-IN-1 and reference inhibitors in a luciferase reporter assay. Data synthesized from[5].

Evaluating Autophagy Inhibition: Monitoring Autophagic Flux

The second arm of REV-ERB-IN-1's dual activity is the inhibition of autophagy. This was assessed by monitoring autophagic flux, a measure of the entire process of autophagy from autophagosome formation to lysosomal degradation.

Experimental Protocol: LC3-II Western Blotting for Autophagic Flux

-

Cell Line: A cancer cell line relevant to the therapeutic target, such as the human melanoma cell line A375, is used.

-

Compound Treatment: Cells are treated with REV-ERB-IN-1 at various concentrations and for different durations.

-

Lysosomal Inhibition (Control): To measure autophagic flux, a set of cells is co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or a combination of E64d and pepstatin A). This blocks the degradation of autophagosomes, leading to the accumulation of LC3-II if autophagy is active.

-

Protein Extraction and Western Blotting: Total protein is extracted from the cells, and the levels of LC3-I and its lipidated form, LC3-II, are analyzed by Western blotting. The amount of LC3-II is a reliable marker for the number of autophagosomes.

-

Data Analysis: An increase in the LC3-II to LC3-I ratio upon treatment with REV-ERB-IN-1 in the absence of lysosomal inhibitors indicates a blockage of autophagic flux at a late stage (i.e., impaired autophagosome-lysosome fusion or lysosomal degradation). Comparing the LC3-II levels in the presence and absence of lysosomal inhibitors provides a quantitative measure of autophagic flux.

Visualization of the Proposed Dual Mechanism of Action

Figure 1: Dual inhibition mechanism of REV-ERB-IN-1.

In Vivo Validation: From the Bench to a Preclinical Model

The promising in vitro profile of REV-ERB-IN-1 necessitated its evaluation in a living organism to assess its pharmacokinetic properties and anticancer efficacy.

Pharmacokinetic Profile

A crucial step in drug development is to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). For REV-ERB-IN-1, pharmacokinetic studies were conducted in mice following intraperitoneal administration. These studies are essential to determine the dosing regimen for efficacy studies.[5]

Anticancer Efficacy in a Xenograft Model

The ultimate test of a preclinical anticancer agent is its ability to inhibit tumor growth in an animal model. A human melanoma xenograft model was employed for this purpose.

Experimental Protocol: Melanoma Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A375 human melanoma cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Treatment: The treatment group receives REV-ERB-IN-1 via a clinically relevant route of administration (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is typically calculated using the formula: (length × width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised for further analysis.

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, excised tumors can be analyzed for biomarkers of REV-ERB inhibition (e.g., increased expression of REV-ERB target genes) and autophagy inhibition (e.g., accumulation of LC3-II).

Data Presentation: In Vivo Efficacy of REV-ERB-IN-1

| Treatment Group | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |

| Vehicle Control | [Data from publication] | - |

| REV-ERB-IN-1 | [Data from publication] | [Calculated value] |

Table 2: Summary of in vivo anticancer efficacy of REV-ERB-IN-1 in a melanoma xenograft model. Data to be populated from[4].

Visualization of the Experimental Workflow

Sources

- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy [thno.org]

- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

REV-ERB-IN-1: A Dual-Target Chemical Probe for Autophagy and Circadian Metabolism in Cancer Research

Executive Summary

As a Senior Application Scientist, I frequently consult with research teams seeking to overcome the therapeutic limitations of classical autophagy inhibitors like chloroquine (CQ) and hydroxychloroquine (HCQ)[1]. While autophagy is a highly validated target for anticancer interventions, the high dosage requirements and dose-limiting toxicities of CQ/HCQ necessitate more potent, precision-targeted alternatives[1]. Recent lead optimization efforts have identified REV-ERB-IN-1 (Compound 24) , a first-in-class dual inhibitor of both autophagic flux and the circadian nuclear receptor REV-ERB[2].

This technical whitepaper provides a comprehensive overview of REV-ERB-IN-1's mechanism of action, its quantitative pharmacological profile, and field-proven, self-validating experimental workflows for in vitro and in vivo applications.

The Mechanistic Rationale: Bridging Circadian Rhythms and Autophagy

In established tumors, autophagy serves as a pro-survival mechanism, allowing cancer cells to recycle intracellular components and endure metabolic stress[2]. Blocking this pathway triggers proteotoxicity and apoptosis. However, cancer cells often deploy compensatory metabolic pathways to survive autophagic blockade.

REV-ERB is a nuclear receptor that regulates circadian rhythm, lipid metabolism, and inflammatory responses[1]. Pharmacological inhibition of REV-ERB disrupts these compensatory metabolic networks. By simultaneously antagonizing REV-ERB and blocking autophagosome-lysosome fusion, REV-ERB-IN-1 strips the cancer cell of its primary stress-response mechanisms, resulting in an in vitro anticancer activity significantly higher than CQ alone[1].

Systems Biology & Signaling Pathways

The dual-action mechanism of REV-ERB-IN-1 creates a synthetic lethality paradigm in cancer cells. The diagram below maps the causal relationships between the probe, its targets, and the resulting phenotypic outcome.

Fig 1: Dual mechanism of REV-ERB-IN-1 driving cancer cell apoptosis via metabolic stress.

Quantitative Pharmacological Profile

To effectively utilize REV-ERB-IN-1 in phenotypic screens or targeted assays, researchers must understand its baseline pharmacological metrics. The following table summarizes the key quantitative data for this chemical probe.

| Property | Value / Characteristic | Scientific Implication |

| Compound Identity | REV-ERB-IN-1 (Compound 24) | Optimized from earlier dual-inhibitor scaffolds for improved drug-like properties[2]. |

| Primary Targets | Autophagic Flux & REV-ERBα/β | Dual mechanism prevents compensatory metabolic rescue in cancer cells[1]. |

| Cytotoxicity (CC50) | 2.3 μM (BTB-474 cells) | Demonstrates high potency against hormone-responsive breast cancer models[3]. |

| Mechanism of Action | Late-stage flux inhibition | Blocks autophagosome-lysosome fusion, leading to LC3-II and p62 accumulation[2]. |

| In Vivo Efficacy | Validated (Melanoma Xenograft) | Functions efficaciously as a single anticancer agent without the need for CQ[1]. |

Experimental Workflows & Protocols

A robust experimental design must be self-validating. When evaluating a novel autophagy inhibitor, the primary risk is misidentifying an autophagy inducer as a flux inhibitor, as both cause the accumulation of the autophagosome marker LC3-II. The following workflow and step-by-step protocol integrate necessary controls to establish causality.

Fig 2: Self-validating workflow for assessing autophagic flux and cytotoxicity.

Protocol A: In Vitro Autophagic Flux Inhibition Assay (Self-Validating System)

Objective: To confirm that REV-ERB-IN-1 blocks autophagosome-lysosome fusion rather than inducing upstream autophagy. Causality & Logic: By co-treating cells with Bafilomycin A1 (BafA1)—a known V-ATPase inhibitor that completely blocks lysosomal acidification—we establish a maximum "ceiling" of LC3-II accumulation. If REV-ERB-IN-1 is a true flux inhibitor, the combination of REV-ERB-IN-1 + BafA1 will not significantly increase LC3-II levels beyond the BafA1-only control.

Step-by-Step Methodology:

-

Cell Seeding: Seed BTB-474 (a highly validated human breast cancer cell line)[4] in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

-

Compound Preparation: Reconstitute REV-ERB-IN-1 hydrochloride in DMSO to create a 10 mM stock. (Note: The hydrochloride salt offers improved solubility, but DMSO concentration in the final assay must remain <0.1% to prevent solvent-induced toxicity).

-

Treatment Matrix: Treat the cells with the following conditions for 4 to 6 hours:

-

Vehicle Control (0.1% DMSO)

-

REV-ERB-IN-1 (e.g., 2.5 μM and 5.0 μM)

-

Bafilomycin A1 (100 nM)

-

REV-ERB-IN-1 (5.0 μM) + Bafilomycin A1 (100 nM)

-

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

-

Western Blotting: Resolve 20-30 μg of protein via SDS-PAGE. Probe for LC3B (to monitor LC3-I to LC3-II conversion) and p62/SQSTM1 (a cargo protein degraded by autophagy).

-

Data Interpretation: Successful flux inhibition by REV-ERB-IN-1 will show elevated LC3-II and p62 compared to the vehicle. The combination with BafA1 should show no additive LC3-II accumulation, validating the late-stage blockade.

Protocol B: Cell Viability and Cytotoxicity Profiling

Objective: To determine the CC50 of REV-ERB-IN-1. Causality & Logic: Autophagic blockade induces metabolic stress, but apoptosis takes time to execute. A 72-hour incubation is critical to allow the dual inhibition of REV-ERB and autophagy to fully manifest as cell death.

Step-by-Step Methodology:

-

Seeding: Plate BTB-474 cells in a 96-well plate at 5×103 cells/well.

-

Dosing: After 24 hours, treat with a serial dilution of REV-ERB-IN-1 (0.1 μM to 20 μM).

-

Incubation: Incubate for 72 hours under standard culture conditions.

-

Viability Readout: Add MTT reagent (1.2 mM final concentration) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 540 nm. Calculate the CC50 using non-linear regression analysis.

Conclusion & Future Perspectives

REV-ERB-IN-1 represents a paradigm shift in chemical biology, moving away from blunt lysosomotropic agents like CQ toward precision dual-targeting probes. By simultaneously dismantling a tumor's autophagic recycling machinery and its circadian metabolic regulation, this compound offers a powerful new tool for oncology research, particularly in treatment-resistant models like melanoma and HER2+ breast cancer[1].

References

-

Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry (Palomba M, Vecchio D, Allavena G, et al., 2024).[Link]

-

Molecular Detection of Peripheral Blood Breast Cancer mRNA Transcripts as a Surrogate Biomarker for Circulating Tumor Cells (BTB-474 Validation). PLOS One (2013).[Link]

Sources

- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular Detection of Peripheral Blood Breast Cancer mRNA Transcripts as a Surrogate Biomarker for Circulating Tumor Cells | PLOS One [journals.plos.org]

Synergistic Targeting of Circadian Rhythm and Autophagy: A Technical Guide to REV-ERB-IN-1

Executive Summary

Autophagy and circadian rhythms are deeply intertwined cellular processes that cancer cells hijack to survive metabolic stress[1]. While FDA-approved lysosomotropic autophagy inhibitors like Chloroquine (CQ) and Hydroxychloroquine (HCQ) have shown promise in clinical trials, their efficacy is often limited by the need for high dosages and long-term administration, which can lead to toxicity[2]. Enter REV-ERB-IN-1 (Compound 24) , a novel dual-action pharmacological agent that simultaneously antagonizes the circadian nuclear receptor REV-ERB and blocks autophagic flux[2]. This whitepaper dissects the mechanistic rationale, quantitative profiling, and self-validating experimental workflows for utilizing REV-ERB-IN-1 in oncology and metabolic research.

The Circadian-Autophagy Axis and the "Second Hit" Hypothesis

REV-ERBα and REV-ERBβ are nuclear receptors that act as transcriptional repressors, playing a pivotal role in the circadian clock and cellular metabolism[3]. Under normal physiological conditions, REV-ERB regulates mitochondrial biogenesis and represses genes involved in autophagosome formation and lysosomal degradation[3].

In the context of oncology, inhibiting REV-ERB disrupts metabolic homeostasis, creating a state of severe cellular stress[1]. Normally, cancer cells would upregulate autophagy to recycle nutrients and survive this metabolic crisis. However, REV-ERB-IN-1 is a dual inhibitor[4]. By simultaneously blocking lysosomal autophagic flux, it deprives the cell of its primary survival mechanism[2]. This creates a synthetic lethality paradigm—a "second hit" that drives the metabolically compromised cancer cell into apoptosis, bypassing the cytoprotective effects usually seen downstream of autophagy blockade[1].

Pharmacological Profiling of REV-ERB-IN-1 (Compound 24)

Developed through extensive lead optimization from early-generation dual inhibitors, Compound 24 exhibits superior drug-like properties, enhanced potency, and robust in vivo efficacy[2].

Table 1: Quantitative Pharmacological Profile of REV-ERB-IN-1

| Parameter | Value / Characteristic | Significance |

| Target | REV-ERB (α/β) & Autophagy (Lysosomotropic) | Dual-action mechanism preventing compensatory survival[2]. |

| Cytotoxicity (CC50) | 2.3 μM (BTB-474 cells) | Significantly higher potency compared to standard CQ[4]. |

| In Vivo Efficacy | Active as a single agent | Demonstrates tumor regression in melanoma xenografts[2]. |

| Mechanism of Cell Death | Apoptosis via metabolic crisis | Overcomes resistance to standard autophagy inhibitors[1]. |

Mechanistic Pathway Visualization

Fig 1: Synthetic lethality pathway via dual inhibition of REV-ERB and autophagic flux.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating necessary internal controls to confirm causality.

Protocol 1: In Vitro Autophagic Flux and Cytotoxicity Assay

Objective: To validate the dual mechanism by differentiating between autophagy induction and flux blockade[2]. Methodology:

-

Cell Culture & Seeding: Seed BTB-474 or melanoma cell lines in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C.

-

Compound Preparation: Dissolve REV-ERB-IN-1 in DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (0.1 μM to 10 μM)[4].

-

Treatment & Controls: Treat cells with REV-ERB-IN-1. Critical Control: Include a CQ (10 μM) positive control and a vehicle (DMSO <0.1%) negative control.

-

Protein Extraction: After 24h, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting (Autophagic Flux): Probe for LC3-I/II and p62/SQSTM1. Causality Check: An increase in LC3-II alone could mean autophagy induction. A simultaneous accumulation of p62 confirms that autophagic degradation (flux) is blocked at the lysosomal level.

-

Viability Assessment: In parallel 96-well plates, assess cytotoxicity using a CCK-8 assay to calculate the CC50 (expected ~2.3 μM for BTB-474)[4].

Protocol 2: In Vivo Melanoma Xenograft Workflow

Objective: To evaluate the systemic efficacy and pharmacokinetics of REV-ERB-IN-1[2]. Methodology:

-

Model Generation: Inject 1×106 B16F10 melanoma cells subcutaneously into the right flank of C57BL/6 mice.

-

Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups (n=8/group).

-

Dosing Regimen: Administer REV-ERB-IN-1 via intraperitoneal (i.p.) injection daily.

-

Monitoring: Measure tumor volume (calipers) and body weight every 2 days to assess optimal drug-like properties and tolerability[2].

-

Endpoint Analysis: Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis), alongside LC3 staining to confirm in vivo target engagement.

Fig 2: Self-validating experimental workflow for evaluating REV-ERB-IN-1 efficacy.

Causality & Experimental Logic (E-E-A-T)

As researchers transition from standard inhibitors to dual-targeting agents like REV-ERB-IN-1, experimental design must account for complex biological feedback loops.

-

Why target REV-ERB and Autophagy simultaneously? Single-agent autophagy inhibitors often fail because tumors adapt metabolically. Conversely, REV-ERB antagonists trigger metabolic stress that is easily buffered by intact autophagy[1]. Compound 24 closes this escape route. The causality is clear: metabolic stress + blocked recycling = energetic collapse[2].

-

The Importance of p62 in Flux Assays: Novice researchers often misinterpret elevated LC3-II as increased autophagy. By mandating the measurement of p62 (which accumulates only when lysosomal degradation is impaired), Protocol 1 ensures the data accurately reflects flux blockade, establishing trustworthiness in the results.

Conclusion

REV-ERB-IN-1 (Compound 24) represents a paradigm shift in chronopharmacology and cancer metabolism. By exploiting the synthetic lethality of circadian disruption and autophagy inhibition, it offers a potent alternative to traditional lysosomotropic agents, providing a robust tool for both fundamental research and preclinical drug development[2].

References

- Title: Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. Source: nih.gov.

- Title: Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die”. Source: nih.gov.

- Title: Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. Source: nih.gov.

- Title: Autophagy/REV-ERB-IN-1 | Autophagy Inhibitor; REV-ERB Inhibitor. Source: medchemexpress.com.

Sources

- 1. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the REV-ERB-IN-1 autophagy pathway

An In-depth Technical Guide to Investigating the REV-ERB-IN-1 Autophagy Pathway

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating the role of REV-ERB-IN-1 in the autophagy pathway. We will delve into the mechanistic underpinnings of REV-ERB-IN-1 action, provide detailed experimental protocols for its study, and offer insights into data interpretation, all grounded in established scientific literature.

Introduction: REV-ERB-IN-1 and its Intersection with Autophagy

REV-ERB-IN-1 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the circadian clock and play significant roles in regulating gene expression involved in metabolism and inflammation. Emerging evidence has highlighted a compelling link between REV-ERB activation and the process of autophagy, a fundamental cellular recycling mechanism.

Autophagy is a catabolic process where cells degrade and recycle their own components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. The modulation of autophagy by REV-ERB-IN-1 presents a promising therapeutic avenue for these conditions.

Core Mechanism: How REV-ERB-IN-1 Modulates Autophagy

REV-ERB-IN-1, by activating REV-ERBα/β, transcriptionally represses the expression of key autophagy-related genes (ATGs). The core of this mechanism involves the recruitment of the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex to the promoters of ATG genes, leading to their transcriptional silencing. This results in a downstream inhibition of autophagic flux.

Below is a diagram illustrating the signaling pathway:

Caption: REV-ERB-IN-1 activates REV-ERBα/β, leading to transcriptional repression of ATG genes and subsequent inhibition of autophagy.

Experimental Investigation of the REV-ERB-IN-1 Autophagy Pathway

A multi-faceted approach is necessary to rigorously investigate the effects of REV-ERB-IN-1 on autophagy. This typically involves a combination of cell-based assays to monitor autophagic flux, molecular biology techniques to assess gene and protein expression, and functional assays to determine the physiological consequences.

I. Monitoring Autophagic Flux

Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and degradation of its contents. It is crucial to measure flux rather than just the number of autophagosomes, as an accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation step.

A. LC3-II Turnover Assay (Western Blot)

The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.

Experimental Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) at an appropriate density. Treat cells with REV-ERB-IN-1 at various concentrations (e.g., 1, 5, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysosomal Inhibition (Crucial for Flux Measurement): In a parallel set of experiments, co-treat cells with REV-ERB-IN-1 and a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the REV-ERB-IN-1 treatment. This will prevent the degradation of LC3-II within the lysosome, allowing for an accurate assessment of the rate of autophagosome formation.

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (ensure the antibody recognizes both LC3-I and LC3-II) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane for a loading control, such as β-actin or GAPDH.

-

-

Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II intensity to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. A decrease in this difference in REV-ERB-IN-1 treated cells compared to control cells indicates an inhibition of autophagic flux.

B. Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay

This fluorescence microscopy-based assay provides a more visual and quantitative measure of autophagic flux. The mRFP-GFP-LC3 reporter fluoresces both green (GFP) and red (mRFP) in non-acidic compartments like the autophagosome. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists.

Experimental Protocol:

-

Cell Transfection/Transduction: Introduce the mRFP-GFP-LC3 plasmid or viral vector into the cells of interest. Generate a stable cell line for consistent expression.

-

Cell Culture and Treatment: Plate the mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with REV-ERB-IN-1 as described in the Western blot protocol.

-

Live-Cell or Fixed-Cell Imaging:

-

Live-Cell: Image the cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).

-

Fixed-Cell: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount with a mounting medium containing DAPI for nuclear staining.

-

-

Image Acquisition and Analysis:

-

Acquire images in both the green (GFP) and red (mRFP) channels.

-

Autophagosomes will appear as yellow puncta (GFP+mRFP+), while autolysosomes will appear as red puncta (mRFP+ only).

-

Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition.

-

A decrease in both yellow and red puncta in REV-ERB-IN-1 treated cells suggests an early blockage of autophagy. A decrease in red puncta with a potential accumulation of yellow puncta (especially in the presence of a lysosomal inhibitor) would also point towards impaired flux.

-

Below is a diagram illustrating the experimental workflow for monitoring autophagic flux:

Caption: Workflow for assessing autophagic flux using Western blot and fluorescence microscopy.

II. Assessing Gene and Protein Expression

To confirm the mechanism of action, it is essential to measure the expression of REV-ERB target genes involved in autophagy.

A. Quantitative Real-Time PCR (qRT-PCR)

Experimental Protocol:

-

Cell Culture and Treatment: Treat cells with REV-ERB-IN-1 as previously described.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit (e.g., TRIzol, RNeasy). Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., ULK1, ATG5, ATG7, BECN1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of autophagy-related genes in REV-ERB-IN-1 treated cells would support the proposed mechanism.

B. Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to verify the direct binding of REV-ERBα/β to the promoter regions of autophagy genes.

Experimental Protocol:

-

Cell Culture, Treatment, and Cross-linking: Treat cells with REV-ERB-IN-1. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for REV-ERBα or REV-ERBβ. Use a non-specific IgG as a negative control.

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qRT-PCR: Perform qRT-PCR on the purified DNA using primers flanking the putative REV-ERB binding sites in the promoter regions of target autophagy genes.

-

Data Analysis: Express the results as a percentage of input DNA. An enrichment of target gene promoter DNA in the REV-ERB immunoprecipitated samples compared to the IgG control would indicate direct binding.

Data Summary Table

| Experiment | Parameter Measured | Expected Outcome with REV-ERB-IN-1 | Controls |

| LC3-II Turnover (Western Blot) | LC3-II protein levels | Decreased LC3-II accumulation in the presence of lysosomal inhibitors. | Vehicle control, lysosomal inhibitor alone. |

| mRFP-GFP-LC3 Microscopy | Number of autophagosomes (yellow puncta) and autolysosomes (red puncta) | Decrease in both yellow and red puncta. | Vehicle control. |

| qRT-PCR | mRNA levels of ATG genes | Downregulation of target ATG genes (e.g., ULK1, ATG5). | Vehicle control, housekeeping genes. |

| ChIP-qPCR | REV-ERB binding to ATG gene promoters | Enrichment of promoter DNA in REV-ERB IP samples. | IgG control, input DNA. |

Trustworthiness and Self-Validating Systems

The robustness of your findings relies on a self-validating experimental design. For instance, the observation of decreased autophagic flux via both Western blot and microscopy provides converging evidence. Similarly, demonstrating both the downregulation of ATG gene expression (qRT-PCR) and the direct binding of REV-ERB to their promoters (ChIP) creates a strong mechanistic link. Always include positive and negative controls, such as treatment with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., 3-methyladenine), to validate your assay systems.

Conclusion

requires a systematic and multi-pronged approach. By combining meticulous monitoring of autophagic flux with detailed molecular analysis of gene and protein expression, researchers can gain a comprehensive understanding of how this compound modulates a fundamental cellular process. The insights gained from these studies will be invaluable for the development of novel therapeutics targeting diseases with dysregulated autophagy.

References

-

Title: The Circadian Clock and Autophagy. Source: Autophagy in Health and Disease. URL: [Link]

-

Title: Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Source: Autophagy. URL: [Link]

-

Title: REV-ERBs in the Regulation of Adipose Tissue and Whole-Body Metabolism. Source: International Journal of Molecular Sciences. URL: [Link]

-

Title: Autophagy: A Double-Edged Sword in Health and Disease. Source: Cells. URL: [Link]

Understanding the Molecular Targets of REV-ERB-IN-1 in Autophagy: A Dual-Inhibition Strategy for Anticancer Therapeutics

The Circadian-Autophagy Axis: Overcoming Resistance in Oncology

In the landscape of targeted cancer therapeutics, the autophagy pathway has long been recognized as a critical survival mechanism for established tumors. By recycling intracellular components, cancer cells mitigate metabolic stress and evade apoptosis. While lysosomotropic agents like Chloroquine (CQ) and Hydroxychloroquine (HCQ) are FDA-approved autophagy flux inhibitors, their clinical efficacy as monotherapies is heavily limited by the need for high dosages and the rapid onset of compensatory survival pathways[1].

Recent breakthroughs have identified a profound molecular crosstalk between the autophagy machinery and the circadian clock—specifically governed by the nuclear receptor REV-ERB (α/β) [2]. REV-ERB functions primarily as a transcriptional repressor regulating cellular metabolism and circadian rhythms. Crucially, when autophagic flux is pharmacologically blocked, cancer cells become highly dependent on REV-ERB-mediated metabolic pathways for cytoprotection[3].

This mechanistic causality led to the rational design of REV-ERB-IN-1 (Compound 24) , a first-in-class dual inhibitor that simultaneously blocks late-stage autophagy and antagonizes REV-ERB[1]. By dismantling both the primary autophagic recycling system and the secondary circadian metabolic backup, REV-ERB-IN-1 induces a state of synthetic lethality in cancer cells.

Mechanistic Causality: The "Second Hit" Lethality Model

To understand the profound efficacy of REV-ERB-IN-1, we must dissect its dual molecular targets:

-

Lysosomal Disruption (Autophagy Blockade): Similar to its predecessor ARN5187, REV-ERB-IN-1 accumulates in the acidic environment of the lysosome (lysosomotropism). This alters lysosomal pH and function, preventing the fusion of autophagosomes with lysosomes. Consequently, toxic protein aggregates and damaged organelles accumulate within the cell[4].

-

REV-ERB Antagonism (Metabolic Crisis): Under normal conditions, REV-ERB recruits corepressors (like NCOR1 and HDAC3) to suppress the transcription of key metabolic and circadian genes, such as BMAL1[5]. REV-ERB-IN-1 binds to the ligand-binding domain (LBD) of REV-ERB, displacing these corepressors and relieving transcriptional repression[6]. This abrupt metabolic rewiring strips the cancer cell of its compensatory cytoprotective mechanisms.

The convergence of these two events creates a "second hit" metabolic dysfunction that is fundamentally incompatible with cancer cell viability[2].

Fig 1: The Dual-Target Signaling Pathway and Synthetic Lethality Model of REV-ERB-IN-1.

Quantitative Pharmacodynamics & Efficacy

Through extensive lead optimization, REV-ERB-IN-1 (Compound 24) demonstrates vastly superior pharmacokinetic properties and in vitro toxicity against cancer cells compared to standard autophagy inhibitors like CQ[1]. The table below synthesizes the core quantitative metrics defining its efficacy profile.

| Metric / Parameter | Value / Observation | Biological Significance | Source |

| Target Affinity | Dual: REV-ERB & Lysosome | Simultaneous disruption of circadian metabolism and autophagic flux. | [7] |

| Cytotoxicity (CC₅₀) | 2.3 μM (BTB-474 cells) | Highly potent induction of apoptosis in breast cancer models. | [8] |

| In Vivo Efficacy | Significant tumor reduction | Effective as a single anticancer agent in mouse melanoma xenograft models. | [3] |

| Mechanism of Death | Caspase-dependent Apoptosis | Elevates cleaved PARP levels in a dose-dependent manner. | [3] |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that measuring steady-state protein levels is insufficient for validating dynamic pathways like autophagy. A robust experimental design must be self-validating. The following protocol utilizes a "lysosomal clamp" to prove true flux blockade, coupled with transcriptional profiling to confirm REV-ERB target engagement.

Protocol: Validating the Dual Mechanism of REV-ERB-IN-1

Phase 1: Cell Culture & Strategic Treatment Matrix

-

Seed target cancer cells (e.g., BTB-474 or Melanoma cell lines) in 6-well plates at 3×105 cells/well.

-

After 24 hours, establish a 4-arm treatment matrix:

-

Arm A (Control): Vehicle (0.1% DMSO).

-

Arm B (Target): REV-ERB-IN-1 (2.5 μM) for 24 hours.

-

Arm C (Clamp): Bafilomycin A1 (BafA1, 100 nM) for the final 4 hours.

-

Arm D (Combo): REV-ERB-IN-1 (24h) + BafA1 (final 4h).

-

Causality Note: BafA1 is a known V-ATPase inhibitor that completely halts lysosomal degradation. If REV-ERB-IN-1 acts as a late-stage blocker, Arm D will not show a significant additive increase in LC3-II compared to Arm C, proving the flux is already saturated by the drug.

-

Phase 2: Autophagic Flux Validation (Protein Level)

-

Lyse cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the lipidated state of LC3.

-

Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblot for LC3B (to monitor LC3-I to LC3-II conversion) and p62/SQSTM1 .

-

Self-Validation Check: Successful late-stage autophagy inhibition by REV-ERB-IN-1 will yield a marked accumulation of both LC3-II and the cargo receptor p62, confirming that autophagosomes are forming but failing to degrade.

Phase 3: REV-ERB Antagonism Validation (Transcriptional Level)

-

Extract total RNA from a parallel experimental plate using TRIzol reagent.

-

Synthesize cDNA and perform RT-qPCR targeting the BMAL1 gene, utilizing GAPDH as a stable housekeeping reference.

-

Self-Validation Check: Because REV-ERB is a transcriptional repressor, successful target engagement by REV-ERB-IN-1 will result in a statistically significant upregulation (derepression) of BMAL1 mRNA relative to the vehicle control[3].

Fig 2: Self-Validating Experimental Workflow for Dual Autophagy and REV-ERB Activity.

Conclusion and Translational Outlook

The development of REV-ERB-IN-1 (Compound 24) represents a paradigm shift in how we approach autophagy inhibition in oncology. By acknowledging the tumor's ability to pivot to circadian-regulated metabolic pathways for survival, this dual-inhibitor circumvents the resistance mechanisms that have historically plagued single-target lysosomotropic agents. For drug development professionals, integrating dual-pharmacology approaches like REV-ERB-IN-1 offers a highly promising avenue for treating aggressive, refractory malignancies such as melanoma and triple-negative breast cancer.

Sources

- 1. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of REV-ERB-IN-1 in Cancer Cell Autophagy: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate interplay between the circadian clock and fundamental cellular processes such as autophagy is emerging as a critical nexus in cancer biology. The nuclear receptors REV-ERBα and REV-ERBβ, core components of the circadian machinery, have been identified as key regulators of autophagy. Pharmacological modulation of REV-ERB activity, therefore, presents a novel and promising therapeutic strategy for a range of malignancies. This technical guide provides an in-depth exploration of REV-ERB-IN-1, a synthetic REV-ERB agonist, and its role in the modulation of autophagy in cancer cells. We will delve into the molecular mechanisms of action, provide detailed protocols for key experimental assays, and discuss the implications for cancer research and drug development.

Introduction: The Circadian-Autophagy Axis in Cancer

The circadian clock is an endogenous timekeeping system that orchestrates 24-hour rhythms in a vast array of physiological processes, including cell metabolism, proliferation, and DNA repair. Disruptions in this internal clock have been increasingly linked to an elevated risk and progression of various cancers. Autophagy, a cellular self-degradation process, is essential for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established cancers by providing essential nutrients and mitigating cellular stress.

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of the core circadian clock, functioning as transcriptional repressors. They play a pivotal role in regulating the expression of key clock genes, including BMAL1. Recent evidence has illuminated a direct link between REV-ERBs and the regulation of autophagy, positioning them as a critical interface between these two fundamental cellular processes.

REV-ERB-IN-1 and its analogs, such as SR9009 and SR9011, are synthetic small molecules that activate REV-ERBs.[1] These agonists have been shown to exert potent anti-cancer effects in a variety of cancer models by inhibiting autophagy and inducing apoptosis.[2][3] This guide will provide a comprehensive overview of the mechanisms and methodologies for studying the effects of REV-ERB-IN-1 on cancer cell autophagy.

Mechanism of Action: REV-ERB-IN-1 Mediated Inhibition of Autophagy

REV-ERB-IN-1 and its analogs function as REV-ERB agonists, enhancing the transcriptional repressor activity of these nuclear receptors. The primary mechanism by which REV-ERB activation inhibits autophagy is through the direct transcriptional repression of core autophagy-related genes (ATGs).

Chromatin immunoprecipitation sequencing (ChIP-seq) studies have revealed that REV-ERBα directly binds to the promoter regions of several key autophagy genes, including:

-

ATG5 : Essential for the elongation and closure of the autophagosome.[2]

-

ULK1 (Unc-51 like autophagy activating kinase 1) : A critical initiator of the autophagy process.

-

BECN1 (Beclin-1) : A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is crucial for the initiation of autophagy.

By repressing the transcription of these genes, REV-ERB agonists effectively block autophagy at an early stage, preventing the formation of autophagosomes.[2] This leads to an accumulation of the autophagy substrate p62/SQSTM1 and a decrease in the conversion of LC3-I to the autophagosome-associated form, LC3-II.[2][4] The inhibition of this crucial survival pathway sensitizes cancer cells to apoptosis.

Signaling Pathway Diagram

Caption: Workflow for Western Blot analysis of autophagy markers.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Sample Preparation:

-

Culture and treat cells on coverslips or in chamber slides.

-

After treatment, wash the cells with PBS.

-

-

Fixation and Permeabilization:

-

TUNEL Reaction:

-

(Optional) Incubate the cells with an equilibration buffer for 10 minutes at room temperature.

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light. [6]4. Staining and Imaging:

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

-

-

Quantification:

-

Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several random fields of view.

-

Calculate the percentage of apoptotic cells.

-

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, in this case, REV-ERBα, to understand its direct transcriptional targets.

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced protein-protein interaction capture) to cross-link proteins to DNA. [7][8]2. Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to REV-ERBα. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of REV-ERBα enrichment.

Data Presentation and Interpretation

Quantitative Data Summary

Table 2: Quantitative Effects of SR9009 on Cancer Cell Viability and Autophagy Markers

| Cancer Cell Line | SR9009 Concentration | Treatment Duration | Effect on Cell Viability (% of Control) | Fold Change in LC3-II/LC3-I Ratio | Fold Change in p62 Protein Levels | Reference |

| H69AR | 10 µM | 72 hours | Decreased | Decreased | Increased | [2] |

| H446DDP | 10 µM | 72 hours | Decreased | Decreased | Increased | [2] |

| U266 | 20 µM | 48 hours | ~50% | Decreased | Increased | [3][4] |

| T98G | 20 µM | 72 hours | ~20% | Not Reported | Not Reported | [9] |

Note: The exact fold changes can vary between experiments and should be determined empirically.

Interpretation of Results

-

Decreased Cell Viability: A dose- and time-dependent decrease in cancer cell viability upon treatment with REV-ERB-IN-1 indicates its cytotoxic effect.

-

Decreased LC3-II/LC3-I Ratio: A reduction in the conversion of LC3-I to LC3-II suggests an inhibition of autophagosome formation. [2]* Increased p62 Levels: Accumulation of the p62 protein, which is normally degraded by autophagy, further confirms the inhibition of autophagic flux. [2]* Increased TUNEL-positive cells: An increase in the percentage of TUNEL-positive cells is a clear indicator of apoptosis induction. [2][3]* ChIP-seq Peaks: The identification of REV-ERBα binding peaks in the promoter regions of autophagy-related genes provides direct evidence for their transcriptional regulation by REV-ERBα.

Implications for Drug Development

The discovery that REV-ERB agonists can potently inhibit autophagy and induce apoptosis in cancer cells opens up new avenues for therapeutic intervention. Several key points are relevant for drug development professionals:

-

Novel Target: REV-ERB represents a novel and druggable target in the context of cancer therapy.

-

Broad Applicability: The cytotoxic effects of REV-ERB agonists have been observed in a wide range of cancer types, including those with resistance to conventional chemotherapies. [2]* Synergistic Potential: REV-ERB agonists may have synergistic effects when combined with other anti-cancer agents, particularly those that induce cellular stress and rely on autophagy for cell survival.

-

Chemical Scaffolds: The chemical synthesis of REV-ERB agonists like SR9009 involves reductive amination of 5-nitro-2-thiophenecarboxaldehyde, providing a starting point for medicinal chemistry efforts to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. [1]

Conclusion

REV-ERB-IN-1 and other REV-ERB agonists represent a promising new class of anti-cancer agents that function by inhibiting autophagy and inducing apoptosis. Their mechanism of action, centered on the transcriptional repression of core autophagy genes, highlights the critical role of the circadian-autophagy axis in cancer cell survival. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting REV-ERB in oncology. Continued research in this area is crucial for translating these exciting preclinical findings into effective clinical therapies.

References

-

Shen W, Zhang W, Ye W, et al. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. Theranostics. 2020;10(10):4466-4480. [Link]

-

Solt LA, Wang Y, Banerjee S, et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature. 2012;485(7396):62-68. [Link]

-

ScienCell Research Laboratories. TUNEL Apoptosis Assay (TUNEL). [Link]

-

Li Y, Li S, Zhang Y, et al. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. World J Oncol. 2023;14(6):531-542. [Link]

-

Li Y, Li S, Zhang Y, et al. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis. PMC. [Link]

-

Bio-protocol. Western blot analysis of LC3 and p62 in ovarian cancer cells. [Link]

-

Opentrons. TUNEL Assay for Analyzing Apoptosis & Cell Death. [Link]

-

BenchSci. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

-

absin. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. [Link]

-

Wang N, Hebert M, Li Y, et al. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB. Frontiers in Cardiovascular Medicine. 2022;9:945115. [Link]

-

Shen W, Zhang W, Ye W, et al. (PDF) SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy. ResearchGate. [Link]

-

Ross-Innes CS, Stark R, Teschendorff AE, et al. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. EMBO J. 2012;31(10):2433-2444. [Link]

-

Wang Y, He Z, Li Z, et al. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence. Aging Cell. 2021;20(10):e13462. [Link]

-

Giatromanolaki A, Sivridis E, Kalamida D, et al. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry. PMC. [Link]

-

Illumina. ChIP-Seq: Finding Transcription Factor Binding Sites. [Link]

-

Ross-Innes CS, Stark R, Teschendorff AE, et al. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. PMC. [Link]

-

Amato R, Catalani E, Dal Monte M, et al. Quantification of the autophagy markers. (A,B) Western Blot analysis of... ResearchGate. [Link]

-

Ding G, Liu Y, Chen K, et al. The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. PMC. [Link]

-

Bio-Rad. Protocol: Western Blot Protocol for p62/SQSMT1 Antibody (NBP1-48320). [Link]

-

BioCode. ChIP-Seq: Finding Transcription Factor Binding Sites. [Link]

-

Bio-Rad. Assessing Cell Health: Autophagy. Bio-Radiations. [Link]

-

ENCODE. Transcription Factor ChIP-seq Data Standards and Processing Pipeline. [Link]

-

Sunchu, B. Quantitative and temporal measurement of autophagy rates and morphological profiles. UC Davis. [Link]

-

Wang N, Hebert M, D'Alessandro A, et al. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism. PLoS One. 2017;12(12):e0189330. [Link]

-

Ortiz-Riaño E, Lee J, Fon Tacer K, et al. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Data in Brief. 2015;4:373-379. [Link]

-

Dueñas-Espinal C, Schcolnik-Cabrera A, Reyes-Reyes A, et al. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells. PMC. [Link]

-

Morita M, Gravel SP, Hulea L, et al. mTOR Pathways in Cancer and Autophagy. PMC. [Link]

-

Ding G, Liu Y, Chen K, et al. (PDF) The Putatively Specific Synthetic REV-ERB Agonist SR9009 Inhibits IgE- and IL-33-Mediated Mast Cell Activation Independently of the Circadian Clock. ResearchGate. [Link]

-

Kamal A, Suresh P, Ramaiah MJ, et al. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Asher G, Gatfield D, Stratmann M, et al. REV-ERBα alters circadian rhythms by modulating mTOR signaling. Mol Cell Endocrinol. 2021;521:111108. [Link]

-

ResearchGate. Western blotting analysis of p62 and LC3 of the control and rapamycin-... [Link]

-

Asher G, Gatfield D, Stratmann M, et al. REV-ERBα activates the mTOR signalling pathway and promotes myotubes differentiation. Biol Cell. 2020;112(10):327-336. [Link]

-

ResearchGate. REV‐ERBα activates the mTOR signaling pathway and promotes myotubes differentiation. [Link]

-

Gonzalez A, Hall MN, Lin SC, et al. The mTOR–Autophagy Axis and the Control of Metabolism. Frontiers in Cell and Developmental Biology. 2021;9:656734. [Link]

Sources

- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]

- 4. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. sciencellonline.com [sciencellonline.com]

- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Metabolic Reprogramming: The Role of REV-ERB-IN-1 and Dual Autophagy Modulation in Metabolic Disorders

Executive Summary

The intersection of circadian rhythms, cellular metabolism, and autophagy represents one of the most dynamic frontiers in modern pharmacology. At the center of this nexus is REV-ERB (α and β isoforms), a ligand-regulated nuclear receptor that functions as a master transcriptional repressor. While historically targeted for sleep disorders, recent breakthroughs have identified REV-ERB as a direct repressor of autophagic flux and metabolic homeostasis[1].

This technical guide explores the mechanistic utility of Autophagy/REV-ERB-IN-1 (Compound 24) , a novel dual-action pharmacological probe[2]. By simultaneously antagonizing REV-ERB-mediated transcriptional repression and inhibiting late-stage lysosomal function, this compound induces a profound metabolic bottleneck. Here, we dissect the causality behind this dual mechanism, its implications for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and lipid dysregulation, and provide self-validating experimental workflows for researchers investigating the circadian-autophagy axis.

The Circadian-Autophagy Axis in Metabolic Homeostasis